The presence of the Fmoc (Fluorenylmethoxycarbonyl) group suggests this molecule could be a building block for peptide synthesis. Fmoc is a common protecting group used in solid-phase peptide synthesis, a technique for creating peptides in a laboratory setting PubChem, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid: https://pubchem.ncbi.nlm.nih.gov/compound/S_-N-FMoc-2-4-pentenyl_alanine. The "amino" group allows for attachment to other amino acids, while the Fmoc group protects the molecule during synthesis and can be later cleaved to reveal the free amine for peptide bond formation.
The molecule contains an alkene (C=C double bond) which can be involved in various organic reactions. Researchers might study its reactivity or use it as a starting material for further organic synthesis.
The specific functionality of the molecule and its potential biological properties are unknown. However, researchers might be interested in investigating its bioactivity for the development of new drugs.
The key features of the molecule include:
This structure suggests the molecule could be an intermediate or building block in the synthesis of peptides containing a specific (R)-2-methylhept-6-enoyl moiety.
Balanced chemical equations for these reactions require knowledge of the specific reaction conditions and participating molecules.